molecular formula C6H10O2 B132449 Ethyl cyclopropanecarboxylate CAS No. 4606-07-9

Ethyl cyclopropanecarboxylate

Cat. No.: B132449
CAS No.: 4606-07-9
M. Wt: 114.14 g/mol
InChI Key: LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclopropanecarboxylate (CAS: 4606-07-9) is a cyclopropane-containing ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Its structure features a strained cyclopropane ring fused to a carboxylate ester group, which confers unique reactivity, including ring-opening, oxidation, and substitution reactions . This compound is widely used as a precursor in organic synthesis, particularly for constructing cyclopropane motifs in pharmaceuticals and agrochemicals. For example, it is a key intermediate in synthesizing 2-methylindanones and participates in Claisen condensations to form polycyclic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclopropanecarboxylate can be synthesized through several methods. One common method involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions at approximately 85°C for 16 hours, resulting in a high yield of the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Cyclopropanecarboxylic acid.

    Reduction: Cyclopropylmethanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl cyclopropanecarboxylate is primarily utilized as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as ring-opening, oxidation, reduction, and substitution reactions, facilitates the introduction of diverse functional groups into target molecules.

Synthesis of 2-Methylindanones

One notable application of ECC is in the synthesis of 2-methylindanones through Friedel-Crafts annulation reactions. In this process, ECC acts as a reagent that provides the necessary cyclopropane unit for the formation of these compounds, which are of significant interest in pharmaceutical and agrochemical research . This methodology expands the range of accessible compounds and serves as a valuable tool in drug discovery.

Cyclopropanation Reactions

ECC can also be produced via cyclopropanation reactions using ethylene and ethyl diazoacetate (EDA). This method has been optimized using gold catalysts, achieving yields of approximately 62% under mild conditions . The cyclopropanation process is crucial for introducing cyclopropyl moieties into various organic compounds, enhancing their biological activity.

Agrochemical Applications

This compound has been explored for its potential use as an insecticide and acaricide . Research indicates that compounds derived from ECC exhibit significant insecticidal activity while maintaining low toxicity to non-target organisms, such as mammals and aquatic life . This characteristic makes them suitable candidates for environmentally friendly pest control solutions.

Insecticidal Properties

Studies have demonstrated that certain derivatives of ECC possess high insecticidal efficacy against pests like green rice leafhoppers and other agricultural insects. These compounds are designed to minimize environmental impact while effectively managing pest populations .

Case Study: Synthesis via Friedel-Crafts Reaction

A study demonstrated the successful application of ECC in synthesizing substituted indanones through Friedel-Crafts reactions. The process involved reacting aromatic compounds with ECC under acidic conditions, resulting in high yields of desired products with potential applications in pharmaceuticals .

Case Study: Insecticidal Efficacy

Another study focused on evaluating the insecticidal properties of ECC derivatives against common agricultural pests. The results indicated that these compounds not only exhibited high mortality rates among target insects but also showed minimal residual effects on beneficial organisms .

Mechanism of Action

The mechanism of action of ethyl cyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The ester group can undergo hydrolysis, oxidation, and reduction, leading to different products depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

The reactivity and applications of ethyl cyclopropanecarboxylate are strongly influenced by substituents on the cyclopropane ring or ester group. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physical Properties

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound C₆H₁₀O₂ None 114.14 Boiling point: ~150–155°C (estimated)
Ethyl 2-phenylcyclopropanecarboxylate C₁₂H₁₂O₂ Phenyl at C2 188.22 Higher lipophilicity; used in drug intermediates
Ethyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate C₁₂H₁₃FO₂ 2-fluorophenyl at C2 208.23 Enhanced stability; precursor to kinase inhibitors
Ethyl 1-cyanocyclopropanecarboxylate C₇H₉NO₂ Cyano group at C1 139.15 Polar functional group; improves solubility
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₂O₃ Hydroxymethyl at C1 144.16 Increased polarity; used in Suzuki couplings

Key Observations :

  • Bulky substituents (e.g., phenyl, fluorophenyl) increase molecular weight and lipophilicity, impacting solubility and bioavailability .
  • Polar groups (e.g., hydroxymethyl, cyano) enhance water solubility and reactivity in cross-coupling reactions .

Biological Activity

Ethyl cyclopropanecarboxylate (ECC) is an organic compound notable for its unique cyclopropane structure and ester functional group. This article delves into the biological activity of ECC, highlighting its potential pharmacological effects, synthesis methods, and relevant research findings.

ECC has the chemical formula C₅H₸O₂ and features a cyclopropanecarboxylic acid moiety esterified with ethyl alcohol. Its synthesis can be achieved through various methods:

  • Direct Carbene Addition : Utilizing ethyl diazoacetate (EDA) in the presence of gold catalysts, ECC can be synthesized with moderate yields (around 62% to 70%) under mild conditions .
  • Ring Contraction : This method involves the cyclization of alkyl 4-halobutanoates or the electroreductive dehalogenation of diethyl 1,1-cyclopropyldicarboxylate .
  • Transesterification : This technique allows for the conversion of other alkyl cyclopropanecarboxylates into ECC.

Biological Activity

While specific pharmacological effects of ECC are not extensively documented, compounds with similar structures often exhibit notable biological properties. The following sections outline some key areas where ECC's biological activity has been explored.

Neuropharmacological Studies

Research involving derivatives of cyclopropanecarboxylates has indicated potential neuropharmacological applications. For instance, a study on ethyl 2,2-dimethyl-1-(2-substituted hydrazinecarboxamido) cyclopropanecarboxylate derivatives demonstrated anticonvulsant activity. The most active compound showed an ED50 value of 9.2 mg/kg in seizure models, indicating its potential as a therapeutic agent for epilepsy .

Synthesis and Yield Optimization

A significant study focused on optimizing the synthesis of ECC through gold-catalyzed cyclopropanation reactions. The use of IPrAuCl in conjunction with NaBArF4 led to efficient conversions of EDA and ethylene into ECC, achieving yields up to 70%. This method represents a novel approach to producing cyclopropanecarboxylates directly from ethylene, showcasing the compound's synthetic versatility .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of cyclopropane derivatives has revealed that modifications to the ester group can significantly affect biological activity. For example, varying alkyl groups attached to the carboxylic acid moiety can influence solubility and reactivity, which are critical factors in pharmacological efficacy.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Ethyl cyclobutanecarboxylateCyclobutane derivativeLarger ring size; different steric properties
Mthis compoundMethyl ester variantSmaller alkyl group; altered reactivity
Propyl cyclopropanecarboxylatePropyl ester variantLonger alkyl chain; potential for different solubility

This table illustrates how variations in structure among related compounds can lead to differing biological activities and applications.

Q & A

Basic Research Questions

Q. What are the key physical properties of ethyl cyclopropanecarboxylate, and how do they influence experimental design?

this compound (CAS 4606-07-9) has a boiling point of 128°C at 5 mmHg, a density of 0.9608 g/cm³, and a refractive index of 1.4190 . These properties are critical for handling in reactions requiring precise temperature control (e.g., distillation) or solvent compatibility. For purification, column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 9:1 to 100% ethyl acetate) is effective, as demonstrated in copper-catalyzed syntheses .

Q. What synthetic routes are available for this compound, and what are their comparative advantages?

Two primary methods are documented:

  • Copper-catalyzed cyclopropanation : Using ethyl diazoacetate and a copper(I) trifluoromethanesulfonate-toluene complex, this method achieves 75% yield under mild conditions .
  • Enolate alkylation : Intramolecular cyclization of ethyl 4-chlorobutyrate enolate at −78°C rapidly forms the cyclopropane ring but may compete with side reactions (e.g., Claisen condensation) at longer durations . The copper method is preferable for scalability, while the enolate route provides mechanistic insights into competing pathways.

Q. How should researchers purify and characterize this compound to ensure reproducibility?

Post-synthesis purification via column chromatography (Petroleum Ether/Ethyl Acetate gradient) is recommended . Characterization should include:

  • NMR spectroscopy to confirm cyclopropane ring integrity and ester functionality.
  • Refractive index and density measurements to verify purity against CRC standards .

Advanced Research Questions

Q. What competing reaction pathways occur during this compound synthesis, and how can they be controlled?

In enolate-mediated syntheses, prolonged reaction times lead to side products like piperidone derivatives via Claisen condensation . Kinetic control (short reaction times at −78°C) minimizes this. For copper-catalyzed methods, optimizing catalyst loading (2.5 mol%) and diazoacetate stoichiometry (4 eq.) maximizes yield . Advanced monitoring techniques, such as in-situ IR or GC-MS, are advised to track intermediate formation.

Q. How does stereochemistry influence the reactivity of this compound in annulation or cycloaddition reactions?

Studies on structurally similar bicyclic esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) reveal that stereochemical constraints in the cyclopropane ring dictate regioselectivity in [3+2] annulations. The ester group’s orientation can sterically hinder or favor specific transition states . Computational modeling (DFT) is recommended to predict stereoelectronic effects before experimental trials.

Q. What strategies are effective for functionalizing this compound into complex derivatives?

Brominated analogs (e.g., ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate) can be synthesized via electrophilic substitution, leveraging the cyclopropane ring’s strain to drive reactivity . For bioactive derivatives (e.g., Resmethrin), ester hydrolysis followed by coupling with substituted alcohols or amines is a common pathway .

Q. How do catalytic systems impact the efficiency of this compound synthesis?

Copper(I) catalysts enhance diazoacetate decomposition and cyclopropanation efficiency, but competing dimerization of diazo compounds can reduce yields. Alternative catalysts (e.g., Rh(II) carboxylates) may improve selectivity, though this requires further exploration .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported yields for copper-catalyzed syntheses: How should researchers address variability?

The 75% yield reported in assumes optimal catalyst activity and solvent purity. Lower yields may arise from moisture-sensitive copper complexes or incomplete diazoacetate conversion. Researchers should pre-dry solvents and use fresh catalyst batches. Comparative studies with alternative catalysts (e.g., Ru or Fe complexes) could resolve inconsistencies.

Q. Methodological Recommendations

  • For mechanistic studies : Use low-temperature techniques (e.g., cryogenic NMR) to trap intermediates in enolate alkylation pathways .
  • For industrial-scale applications : Explore continuous-flow reactors to safely handle diazo compounds and improve reaction control .

Properties

IUPAC Name

ethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196704
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4606-07-9
Record name Ethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4606-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclopropanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl cyclopropanecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl cyclopropanecarboxylate
Reactant of Route 4
Ethyl cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.